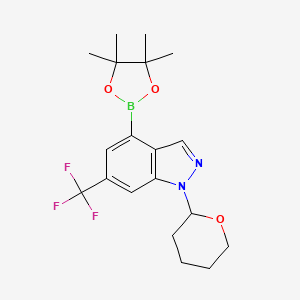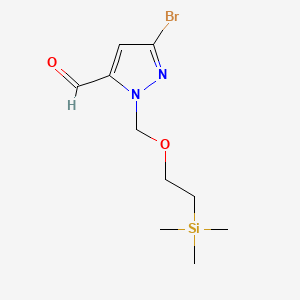![molecular formula C14H20N2O4 B13925145 tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
tert-Butyl [3-(4-nitrophenyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [3-(4-nitrophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [3-(4-nitrophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrophenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its carbamate moiety is of interest due to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other functional materials.
Mécanisme D'action
The mechanism of action of tert-Butyl [3-(4-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets in biological systems. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in the development of enzyme inhibitors and other therapeutic agents.
Comparaison Avec Des Composés Similaires
- tert-Butyl [3-(4-methyl-2-nitrophenyl)propyl]carbamate
- tert-Butyl [3-(4-ethynylphenyl)propyl]carbamate
- tert-Butyl [3-(4-hydroxyphenyl)propyl]carbamate
Comparison: tert-Butyl [3-(4-nitrophenyl)propyl]carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methyl, ethynyl, hydroxy), the nitro group allows for specific reactions such as reduction to amines and participation in redox reactions. This makes it a versatile compound in both synthetic and biological applications.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-nitrophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-10-4-5-11-6-8-12(9-7-11)16(18)19/h6-9H,4-5,10H2,1-3H3,(H,15,17) |
Clé InChI |
ATDRUVSTLDRWRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
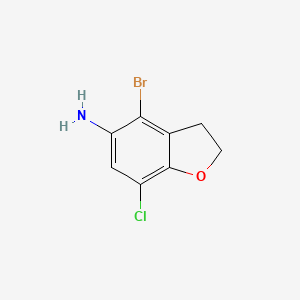
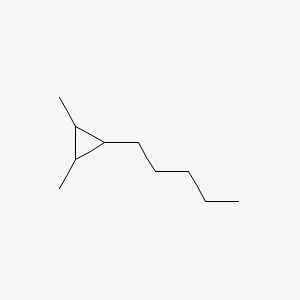
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
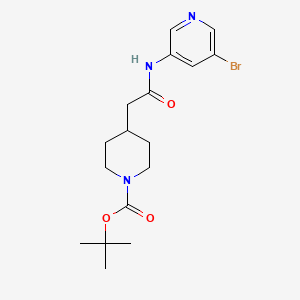
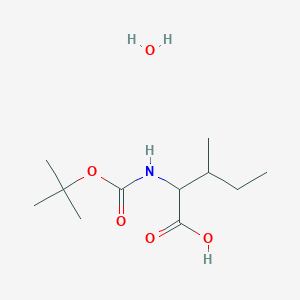
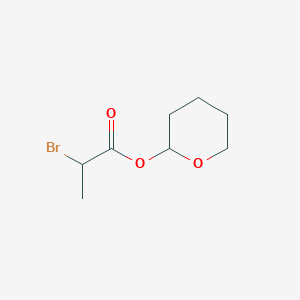
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)

